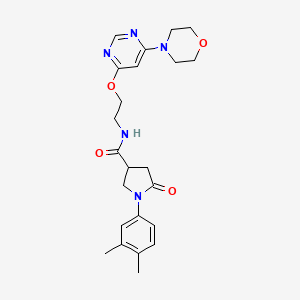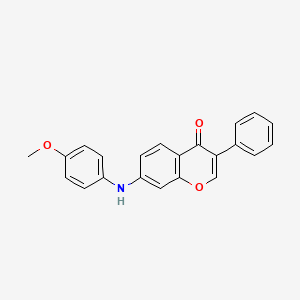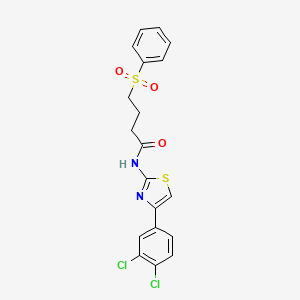
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as DTTB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. DTTB is a member of the thiazole family of compounds, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and inflammation. Specifically, N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide has been found to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins, molecules that play a role in inflammation.
Biochemical and Physiological Effects:
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide has been found to inhibit the growth of certain cancer cells by inducing cell cycle arrest and apoptosis. N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide in lab experiments is its specificity for COX-2 inhibition, which allows for more targeted research. However, one limitation of using N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide. One area of interest is in the development of more soluble derivatives of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide, which would make it easier to work with in lab experiments. Additionally, further research is needed to fully understand the mechanism of action of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide and its potential applications in the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide involves a multi-step process that begins with the reaction of 3,4-dichlorophenyl isothiocyanate with 2-aminothiazole. This reaction yields 4-(3,4-dichlorophenyl)thiazol-2-amine, which is then reacted with 4-(phenylsulfonyl)butanoyl chloride to produce N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide.
Applications De Recherche Scientifique
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide has been found to have a variety of potential research applications. One of the main areas of interest is in the field of cancer research, as N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide has been shown to inhibit the growth of certain types of cancer cells. Additionally, N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S2/c20-15-9-8-13(11-16(15)21)17-12-27-19(22-17)23-18(24)7-4-10-28(25,26)14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOINUSZDXGEXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2459082.png)
![N-benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2459083.png)
![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one](/img/structure/B2459085.png)
![[(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2459088.png)
![ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2459089.png)

![Diethyl 5-[[5-[2-chloroethyl(methyl)sulfamoyl]-2-methoxybenzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2459092.png)
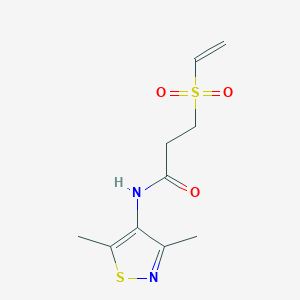
![4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid](/img/structure/B2459095.png)
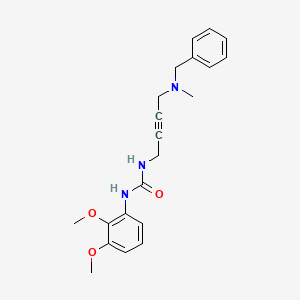
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2459098.png)
